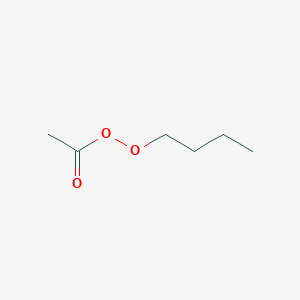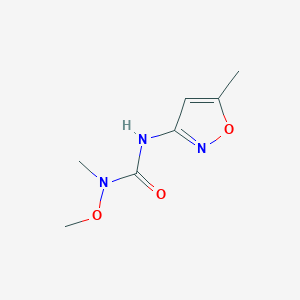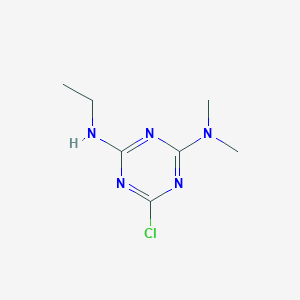
6-Chloro-N~4~-ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method is the Pinner triazine synthesis, which uses alkyl or aryl amidine and phosgene . Additionally, the condensation of cyanoguanidine with the corresponding nitrile can yield amine-substituted triazines .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits photosynthetic electron transport, leading to the disruption of photosynthesis in plants . The compound’s molecular targets and pathways can vary depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Propazine: 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1-methylethyl)- is also used as a herbicide.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly effective in certain applications, such as selective herbicidal activity .
Properties
CAS No. |
53115-46-1 |
|---|---|
Molecular Formula |
C7H12ClN5 |
Molecular Weight |
201.66 g/mol |
IUPAC Name |
6-chloro-4-N-ethyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12ClN5/c1-4-9-6-10-5(8)11-7(12-6)13(2)3/h4H2,1-3H3,(H,9,10,11,12) |
InChI Key |
CMIARNYKAHQBQX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


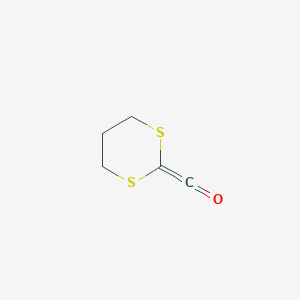
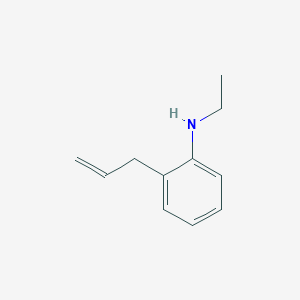

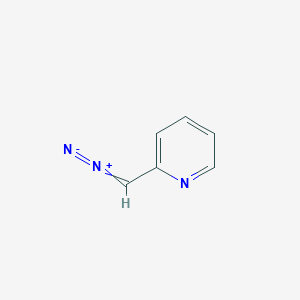
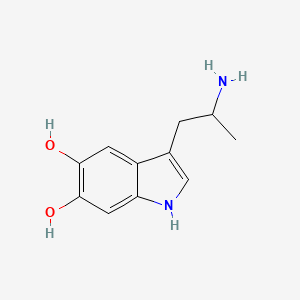
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
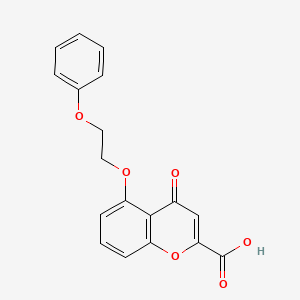


![4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14636389.png)
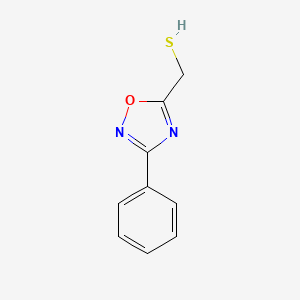
![[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B14636410.png)
